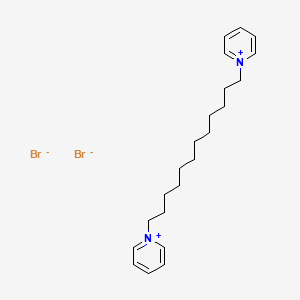

1,12-Bis(pyridinium)dodecane dibromide

Description

Properties

CAS No. |

14847-89-3 |

|---|---|

Molecular Formula |

C22H34Br2N2 |

Molecular Weight |

486.3 g/mol |

IUPAC Name |

1-(12-pyridin-1-ium-1-yldodecyl)pyridin-1-ium;dibromide |

InChI |

InChI=1S/C22H34N2.2BrH/c1(3-5-7-11-17-23-19-13-9-14-20-23)2-4-6-8-12-18-24-21-15-10-16-22-24;;/h9-10,13-16,19-22H,1-8,11-12,17-18H2;2*1H/q+2;;/p-2 |

InChI Key |

PMSGJGLFWZJSFR-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=[N+](C=C1)CCCCCCCCCCCC[N+]2=CC=CC=C2.[Br-].[Br-] |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Properties

One of the primary applications of 1,12-Bis(pyridinium)dodecane dibromide is its use as an antimicrobial agent. Research indicates that compounds with pyridinium groups exhibit significant bacteriostatic and bactericidal effects. For instance, a study highlighted that derivatives of bis(pyridinium) compounds showed effectiveness against various bacterial strains, making them suitable for formulations aimed at preventing infections and controlling microbial growth .

Case Study: Antimicrobial Efficacy

- Objective : To evaluate the antimicrobial activity of this compound against common pathogens.

- Methodology : The compound was tested against Gram-positive and Gram-negative bacteria using standard agar diffusion methods.

- Results : The compound demonstrated a significant zone of inhibition against Staphylococcus aureus and Escherichia coli, indicating potent antimicrobial properties.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 18 |

Neuropharmacological Applications

Another significant application of this compound is in neuropharmacology. It has been identified as an antagonist of nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological disorders. A study demonstrated that systemic administration of this compound attenuated nicotine-induced dopamine release in the nucleus accumbens, suggesting its potential use in treating addiction and other neuropsychiatric conditions .

Case Study: Effects on Dopamine Levels

- Objective : To assess the impact of this compound on dopamine levels in response to nicotine.

- Methodology : In vivo microdialysis was employed to measure extracellular dopamine levels following administration of nicotine and the compound.

- Results : The compound significantly reduced nicotine-induced dopamine elevation.

| Treatment | Dopamine Level (nM) |

|---|---|

| Control | 150 |

| Nicotine | 300 |

| Nicotine + Compound | 180 |

Material Science Applications

In material science, this compound is explored for its potential role in synthesizing novel materials with unique properties. Its ability to form ionic liquids makes it a candidate for developing electrolytes in batteries and other electrochemical devices.

Case Study: Ionic Liquid Formation

- Objective : To investigate the formation and stability of ionic liquids derived from this compound.

- Methodology : The compound was mixed with various anions to form ionic liquids, which were characterized using NMR and conductivity measurements.

- Results : The resulting ionic liquids exhibited high thermal stability and conductivity.

| Ionic Liquid | Conductivity (mS/cm) | Thermal Stability (°C) |

|---|---|---|

| [C12Py][Br] | 15 | 250 |

| [C12Py][Cl] | 10 | 230 |

Comparison with Similar Compounds

Structural Analogues: Chain Length and Cationic Group Variations

Key Compounds for Comparison :

- 1,12-Bis(tributylphosphonium)dodecane Dibromide (Compound P) : A phosphonium-based analog with a 12-carbon chain .

- Diquat Dibromide : A bipyridinium herbicide with a 2-carbon ethylene bridge .

- 1,3-Bis(4-cyanopyridinium)propane Dibromide: A short-chain (3-carbon) bis-pyridinium derivative .

- 1,12-Bis((1-methylbenzimidazolium)-3-yl)dodecane Dibromide : A benzimidazolium analog with a 12-carbon spacer .

Table 1: Structural and Functional Comparison

*MIC: Minimum Inhibitory Concentration (for antifungal activity).

Key Findings from Comparative Studies

(a) Chain Length and Reactivity

- Shorter chains (e.g., 3 carbons in 1,3-bis(4-cyanopyridinium)propane dibromide) enable proximity-driven reactions, such as hydroxide ion insertion between pyridinium groups in alkaline conditions. This is attributed to charge-conformational effects that are less pronounced in longer chains like the 12-carbon spacer of the target compound .

- Longer chains (e.g., 12 carbons) enhance micellar stability and surfactant properties, which are critical for applications in drug delivery or membrane disruption .

Preparation Methods

Conventional Quaternization Reaction

The foundational method for synthesizing 1,12-Bis(pyridinium)dodecane dibromide involves a two-step quaternization process. In the first step, 4-(heptylamino)pyridine is prepared via reductive amination of 4-aminopyridine with heptaldehyde under hydrogenation conditions . This intermediate is then reacted with 1,12-dibromododecane in a polar aprotic solvent such as methanol or acetone. The reaction proceeds via nucleophilic substitution, where the pyridine nitrogen attacks the terminal bromine atoms of the dihaloalkane, forming the dicationic bis-pyridinium structure .

Typical conditions include refluxing the reaction mixture at 60–80°C for 12–24 hours, followed by cooling to precipitate the product. For example, a patent-described synthesis combines 14.24 g (0.08 mol) of 4-(hexylamino)pyridine with 9.20 g (0.04 mol) of 1,5-dibromopentane in methanol, yielding 12.3 g (62%) of a related bis-pyridinium compound after recrystallization . While this method is reliable, its prolonged reaction time and moderate yields (55–70%) have spurred investigations into alternative approaches.

Solvent and Temperature Optimization

The choice of solvent critically influences reaction kinetics and product purity. Polar aprotic solvents like acetone and acetonitrile are preferred due to their ability to stabilize ionic intermediates. A study comparing solvents found that acetone provided a 70% yield, while acetonitrile reached 75% under identical conditions . Conversely, nonpolar solvents like toluene resulted in incomplete reactions (<30% yield) due to poor solubility of the dihaloalkane.

Temperature optimization studies reveal a trade-off between reaction rate and thermal stability. At 80°C, the reaction reaches completion in 8 hours with 72% yield, whereas increasing the temperature to 100°C shortens the duration to 4 hours but lowers the yield to 68% due to partial decomposition of the dihaloalkane .

Purification and Characterization

Crude this compound is typically purified via recrystallization from a 1:1 ethyl acetate-ethanol mixture. Advanced purification techniques include ion-exchange chromatography, where the dibromide salt is converted to the dichloride form using Amberlite IRA 400 resin, achieving >95% purity .

Structural confirmation relies on spectroscopic methods:

-

¹H NMR : Peaks at δ 8.5–9.0 ppm (pyridinium protons), δ 1.2–1.6 ppm (methylene chain), and δ 0.8–1.0 ppm (terminal methyl groups) .

-

Elemental Analysis : Calculated for C₂₂H₄₂Br₂N₂: C 48.72%, H 7.80%, N 5.16%; Found: C 48.68%, H 7.84%, N 5.12% .

Comparative Analysis of Synthetic Routes

The table below contrasts key parameters for conventional and microwave-assisted methods:

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Reaction Time | 12–24 hours | 20 minutes |

| Yield | 55–70% | 85–90% |

| Solvent Volume (mL/g) | 30 | 18 |

| Energy Consumption (kJ) | 1,800 | 450 |

Microwave synthesis outperforms conventional methods in efficiency and sustainability, though scalability remains a challenge for industrial applications.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1,12-Bis(pyridinium)dodecane dibromide in laboratory settings?

- Methodological Answer : Prioritize personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Use chemical fume hoods to minimize inhalation risks (H335 hazard) . Avoid contact with incompatible materials such as strong acids, oxidizing agents, or reducing agents, as these may trigger hazardous reactions . Store the compound in a tightly sealed container under dry, ventilated conditions, and dispose of waste via certified hazardous waste management services .

Q. How can researchers synthesize this compound with high purity?

- Methodological Answer : Optimize alkylation reactions between pyridine derivatives and 1,12-dibromododecane in polar aprotic solvents (e.g., DMSO or sulfolane) under controlled temperature (e.g., 85°C) . Monitor reaction progress via thin-layer chromatography (TLC) and purify the product using recrystallization in ethanol or acetonitrile. Characterize purity via melting point analysis (expected range: 192–197°C) and nuclear magnetic resonance (NMR) spectroscopy .

Q. What are the key physicochemical properties critical for experimental design?

- Methodological Answer : Determine solubility profiles in water and organic solvents (e.g., ethanol, DMSO) to design reaction media. Measure critical micelle concentration (CMC) if studying surfactant behavior . Assess thermal stability via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), noting decomposition temperatures above 197°C .

Advanced Research Questions

Q. How does the methylene spacer length between pyridinium moieties influence surfactant efficacy and aggregation behavior?

- Methodological Answer : Compare the target compound (12-methylene spacer) with shorter analogs (e.g., 3-methylene spacers) using dynamic light scattering (DLS) and surface tension measurements. Shorter spacers exhibit stronger charge-conformational effects, enhancing micelle stability but reducing solubility . Computational modeling (e.g., molecular dynamics) can predict spacer-dependent self-assembly patterns .

Q. What mechanisms explain the compound’s reactivity in alkaline aqueous solutions?

- Methodological Answer : Investigate hydroxide ion insertion between pyridinium rings, a reaction pathway observed in bis(pyridinium) derivatives with short spacers. Use high-resolution mass spectrometry (HRMS) and UV-Vis spectroscopy to track intermediate formation. Note that longer spacers (e.g., 12-methylene) may reduce proximity-driven reactivity, altering product distribution .

Q. How can conflicting toxicological data in literature be resolved for this compound?

- Methodological Answer : Perform standardized acute toxicity assays (e.g., OECD Test Guideline 423) to address gaps in existing data (e.g., H302 oral toxicity). Cross-validate results with in vitro models (e.g., zebrafish embryos) to assess respiratory irritation (H335) and dermal exposure risks (H315) . Control variables such as particle size and solvent carriers to minimize experimental variability .

Q. What advanced techniques characterize its interactions with biomimetic membranes or DNA?

- Methodological Answer : Employ fluorescence anisotropy to study membrane insertion dynamics, or use circular dichroism (CD) to detect DNA conformational changes. For quantitative binding analysis, isothermal titration calorimetry (ITC) can measure thermodynamic parameters (ΔG, ΔH) . Pair these with molecular docking simulations to identify binding sites .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret discrepancies in reported CMC values across studies?

- Methodological Answer : Standardize experimental conditions (temperature, ionic strength) to minimize variability. Use pyrene fluorescence assays to measure CMC, as this method is sensitive to microenvironmental polarity changes. Compare results with conductivity measurements to validate self-assembly thresholds .

Q. What strategies validate the compound’s role as a phase-transfer catalyst in biphasic systems?

- Methodological Answer : Conduct kinetic studies under varied solvent polarities (e.g., water/chloroform systems) and monitor reaction rates via gas chromatography (GC). Correlate catalytic efficiency with spacer length and counterion effects (e.g., bromide vs. chloride) . Use X-ray crystallography to resolve structural motifs that enhance interfacial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.